
2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride is a quaternary ammonium compound with a long hydrophobic tail and a positively charged head. This structure makes it an effective surfactant, which can be used in various applications, including detergents, disinfectants, and fabric softeners. The compound’s unique properties stem from its ability to reduce surface tension and interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of decanoyl chloride with N,N,N-trimethylethan-1-amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they react under controlled temperature and pressure. The product is continuously removed and purified using industrial-scale separation techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, often in an organic solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include 2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium hydroxide, cyanide, or thiolate.
Oxidation: The major product is the N-oxide derivative.
Reduction: The primary product is the corresponding amine.
科学的研究の応用
2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
作用機序
The mechanism of action of 2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The positively charged head group interacts with negatively charged microbial cell walls, enhancing its antimicrobial efficacy.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a longer hydrophobic tail.
Benzalkonium chloride (BAC): A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Dodecyltrimethylammonium chloride (DTAC): Similar structure but with a dodecyl (C12) chain instead of a decanoyl (C10) chain.
Uniqueness
2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride is unique due to its specific chain length and the presence of an amide group, which can influence its interaction with biological membranes and its overall surfactant properties. This makes it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well.
特性
CAS番号 |
627103-19-9 |
|---|---|
分子式 |
C15H33ClN2O |
分子量 |
292.89 g/mol |
IUPAC名 |
2-(decanoylamino)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H32N2O.ClH/c1-5-6-7-8-9-10-11-12-15(18)16-13-14-17(2,3)4;/h5-14H2,1-4H3;1H |
InChIキー |
RZCUURHSMQUZSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NCC[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


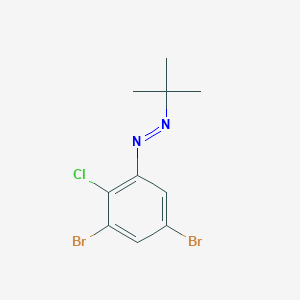
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
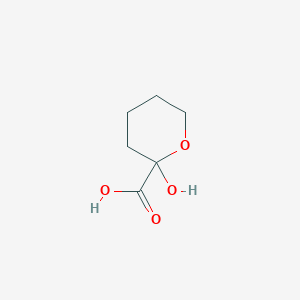
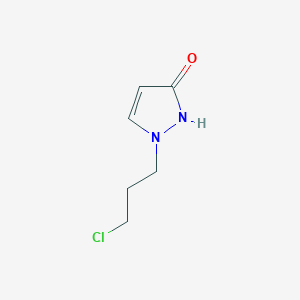

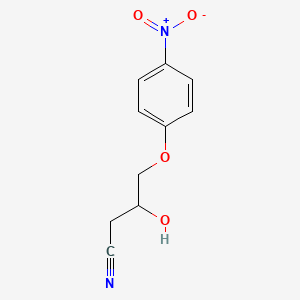
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
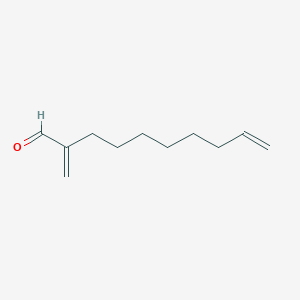
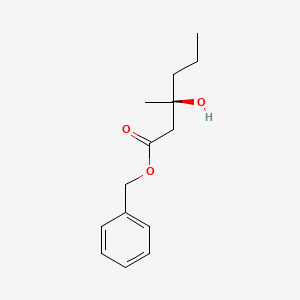
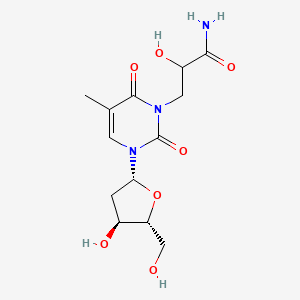
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
